molecular formula C5H9FO B2416822 [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol CAS No. 2351195-73-6

[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol

Cat. No.: B2416822
CAS No.: 2351195-73-6
M. Wt: 104.124
InChI Key: UMDPHASYCCSJIF-RFZPGFLSSA-N
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Description

[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol is a chiral compound with the molecular formula C5H9FO. This compound features a cyclopropyl ring substituted with a fluorine atom and a methyl group, along with a methanol group attached to the ring. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

[(1S,2R)-1-fluoro-2-methylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-4-2-5(4,6)3-7/h4,7H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDPHASYCCSJIF-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2742343-56-0
Record name rac-[(1R,2S)-1-fluoro-2-methylcyclopropyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and solvent may be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of the methanol group to a methyl group using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents like DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanone.

    Reduction: Formation of [(1S,2R)-1-Fluoro-2-methylcyclopropane].

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H9_9FO
  • IUPAC Name : [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol
  • Structural Features : The compound features a cyclopropyl ring with a fluorine atom and a methyl group attached to the methanol moiety, which contributes to its chiral nature.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into larger compounds through asymmetric synthesis methods.

  • Case Study : In a study focused on asymmetric synthesis, researchers utilized this compound in Sharpless asymmetric dihydroxylation reactions to create enantiomerically enriched products. The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography to confirm their stereochemical configurations.

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications, particularly in drug development targeting neurological disorders.

  • Research Findings : Studies have shown that this compound interacts with neurotransmitter receptors. In vitro and in vivo models demonstrated its influence on neurotransmitter levels, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Materials Science

In materials science, derivatives of this compound are explored for their role in developing novel polymers with specific optical properties.

  • Application Summary : Researchers have conducted polymerization reactions using derivatives of this compound as monomers. The optimized conditions yielded polymers with enhanced optical characteristics suitable for various applications.

Data Table: Summary of Applications

Application AreaDescriptionTechniques Used
Organic SynthesisBuilding block for complex moleculesAsymmetric synthesis methods
Medicinal ChemistryPotential therapeutic agent for neurological disordersReceptor interaction studies
Materials ScienceDevelopment of polymers with specific optical propertiesPolymerization reactions
Forensic ScienceMarker for chemical tracing in forensic investigationsMass spectrometry, IR spectroscopy
NanotechnologySynthesis of nanoparticles for drug delivery systemsDynamic light scattering (DLS), TEM

Forensic Science

In forensic applications, this compound is utilized as a marker for chemical tracing and identification.

  • Methodology : Forensic scientists apply this compound to various samples and analyze them using mass spectrometry and infrared spectroscopy to establish its presence and concentration. This aids in enhancing the accuracy of chemical analyses in legal contexts.

Nanotechnology

The compound is also studied for its role in synthesizing nanoparticles with chiral properties that can be utilized in drug delivery systems.

  • Research Insights : Protocols developed using this compound as a precursor have shown promise in creating nanoparticles that exhibit desired chiral properties, which are crucial for targeted drug delivery applications.

Mechanism of Action

The mechanism of action of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The cyclopropyl ring provides rigidity, which can influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R)-2-Fluorocyclopropyl]methanol
  • [(1R,2S)-1-Fluoro-2-methylcyclopropyl]methanol
  • [(1S,2R)-1-Methyl-2-fluorocyclopropyl]methanol

Uniqueness

[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanol group. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a fluorine atom, which are known to influence its reactivity and interactions with biological targets. The presence of the fluorine atom enhances binding affinity to enzymes and receptors, potentially increasing the compound's efficacy in therapeutic applications.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, while the rigidity provided by the cyclopropyl ring may influence the compound's conformation and biological activity.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, including those involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor for certain enzymes like acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating metabolic disorders due to its ability to modulate enzyme activity related to lipid metabolism. Furthermore, its structural characteristics make it a promising candidate for drug development in various therapeutic areas .

Case Studies

  • Inhibition of ACC : A study demonstrated that this compound effectively inhibited ACC in vitro, leading to decreased fatty acid synthesis in HepG2 cells. The compound showed an ED50 of less than 0.3 mg/kg in animal models .
  • Interaction with Methanol Dehydrogenase : Another investigation revealed that derivatives of cyclopropanol can inhibit methanol dehydrogenase enzymes through the formation of adducts, suggesting a potential pathway for this compound's biological activity .

Data Summary

Study Target Activity Outcome
Study 1ACCInhibitionED50 < 0.3 mg/kg in vivo
Study 2Methanol DehydrogenaseInhibitionFormation of enzyme adducts

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective preparation of [(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol?

  • Methodological Answer : Enantioselective synthesis typically involves cyclopropanation of fluorinated precursors. For example, stereochemical control can be achieved via Sharpless epoxidation or asymmetric catalysis using chiral auxiliaries. NMR data (e.g., 1H^1\text{H} and 19F^19\text{F} NMR) are critical for confirming stereochemistry, as shown in related cyclopropane derivatives . For fluorinated cyclopropanes, fluorination reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) are often employed .

Q. How can the stability of this compound under varying storage conditions be assessed?

  • Methodological Answer : Stability studies should include monitoring degradation products via HPLC or GC-MS under accelerated conditions (e.g., elevated temperature, humidity). Storage guidelines for similar fluorinated cyclopropanols recommend airtight containers, protection from light, and low temperatures (2–8°C) to prevent ring-opening reactions or oxidation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR can resolve stereochemistry and confirm substituent positions. Coupling constants (JHFJ_{H-F}) in 1H^1\text{H} NMR (e.g., 47.4 Hz in related compounds) are diagnostic for fluorinated cyclopropanes .
  • HRMS : High-resolution mass spectrometry validates molecular formula and isotopic patterns .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is preferred, as demonstrated for analogous cyclopropane derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in ring-opening reactions. For example, fluorination at the cyclopropane ring increases strain energy, favoring nucleophilic attack at specific positions. Comparative studies with non-fluorinated analogs (e.g., methylcyclopropane methanol) highlight electronic and steric effects of fluorine .

Q. What strategies resolve contradictions in NMR data for fluorinated cyclopropanol derivatives?

  • Methodological Answer : Discrepancies in 1H^1\text{H} or 19F^19\text{F} NMR shifts may arise from dynamic processes (e.g., ring puckering) or solvent effects. Variable-temperature NMR can identify conformational exchange, while deuterated solvent screening (e.g., CDCl3_3 vs. DMSO-d6_6) isolates solvent-induced shifts. For example, 1H^1\text{H} NMR signals at 5.28 ppm (dd, J=47.4J = 47.4 Hz) in CDCl3_3 confirm fluorine coupling in similar structures .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

  • Methodological Answer : Stereochemical profiling via enzyme kinetics (e.g., IC50_{50} determination) and molecular docking can reveal enantiomer-specific interactions. For cyclopropane-containing inhibitors, the (1S,2R) configuration may enhance binding to hydrophobic pockets in target enzymes, as observed in serotonin receptor studies .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining stereochemical purity?

  • Methodological Answer : Scale-up requires optimizing catalyst loading, reaction time, and purification steps. Chiral HPLC or simulated moving bed (SMB) chromatography ensures enantiopurity. For fluorinated cyclopropanes, impurities from diastereomeric byproducts (e.g., 1R,2S isomers) must be quantified via chiral stationary phase columns .

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